molecular formula C24H21F2NO2 B601695 Ezetimibe Dehydoxy Impurity CAS No. 204589-58-2

Ezetimibe Dehydoxy Impurity

Cat. No. B601695
CAS RN: 204589-58-2
M. Wt: 393.44
InChI Key:
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Description

Ezetimibe Dehydoxy Impurity, also known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone, is an impurity of Ezetimibe . Ezetimibe is a drug that inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L16) protein, a cholesterol transporter located in the apical membrane of enterocytes .


Synthesis Analysis

During the synthetic process development studies of ezetimibe, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% in reverse phase gradient high performance liquid chromatography (HPLC) method .


Molecular Structure Analysis

The structural characterization of this impurity using HMBC indicated the presence of a six-membered ring .


Chemical Reactions Analysis

The formation of the diastereomer impurity during the demonstration of a scale-up batch under the optimized conditions is attributed to epimerization of ezetimibe induced by thermal degradation of the silylating agent .


Physical And Chemical Properties Analysis

Ezetimibe has a large number of process-related impurities and degradation products and needs strict quality control of its impurities .

Scientific Research Applications

Identification and Characterization in Synthesis

Ezetimibe, an antihyperlipidemic agent, undergoes a synthetic process where impurities, including desfluoro ezetimibe (lactam-related) impurity, are identified. This impurity is synthesized, characterized, and used as a reference standard in HPLC method validations (Atici & Karlığa, 2015).

Structural Elucidation of Impurities

In the synthesis of ezetimibe, a process-related impurity was identified and its structure was elucidated using LC/MS/MS and NMR, leading to a better understanding of its formation and characteristics (Raman et al., 2010).

Process-Related Impurities and Their Mechanism

Two process-related impurities were detected and characterized during ezetimibe synthesis. Their structures were elucidated, and the mechanism of their formation was discussed, contributing to quality control measures (Guntupalli et al., 2014).

Impurity Profiling in Drug Substances

Impurity profiling is crucial in understanding the identified and unidentified impurities in drug substances. For ezetimibe, the structure of its alkaline degradant was confirmed using various spectroscopic methods, aiding in the design of more stable analogs (Gajjar & Shah, 2011).

Critical Process Impurity Control

A new process-related impurity of ezetimibe was identified, highlighting its criticality in manufacturing routes. This discovery led to improved process control strategies to ensure regulatory compliance (Mannam et al., 2019).

Reduction Process and Related Impurities

Investigations into the reduction process of ezetimibe synthesis revealed new process-related impurities. Understanding these impurities is significant for the quality by design (QbD) concept in drug synthesis (Zhang & Su, 2015).

Stability-Indicating HPLC Method Development

Developing a stability-indicating HPLC method for ezetimibe helps in the quantitative determination of related substances, including impurities, ensuring the quality control of the drug substance (Luo et al., 2015).

Mechanism of Action

Target of Action

The primary target of Ezetimibe, the parent compound of Ezetimibe Dehydroxy Impurity, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) which is involved in the intestinal uptake of cholesterol and phytosterols . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

Ezetimibe’s action on the NPC1L1 protein affects the biochemical pathway of cholesterol absorption in the body. By inhibiting NPC1L1, ezetimibe prevents the uptake of cholesterol and phytosterols in the small intestine, thereby reducing the amount of cholesterol delivered to the liver. This leads to a decrease in the levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, Apo B, and non-HDL-C in the blood .

Pharmacokinetics

Ezetimibe is a selective cholesterol absorption inhibitor. Hepatic impairment significantly increases the systemic exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph . Changes in efflux transporter activity partly explain the changes in EZE-Ph pharmacokinetics . The plasma exposure of EZE and EZE-Ph increases in hepatically impaired rats following oral administration of Ezetimibe .

Result of Action

The result of Ezetimibe’s action is a reduction in the levels of LDL-C, total cholesterol, Apo B, and non-HDL-C in the blood, which are key indicators of primary hyperlipidemia and familial cholesterolemia . This makes Ezetimibe an effective LDL-C lowering agent .

Action Environment

The action of Ezetimibe can be influenced by various environmental factors. For instance, the presence of certain impurities can affect the stability and efficacy of the drug . Additionally, the pH of the environment can influence the degradation of Ezetimibe . Understanding these factors is crucial for the optimal use and storage of the drug.

Safety and Hazards

Although ezetimibe is generally safe, there are concerns about its potential harms including cancer, neurocognitive events, fractures, gastrointestinal adverse events, myalgia, muscular pain, and new-onset diabetes .

Future Directions

A new process-related impurity of ezetimibe was identified and characterized. The impurity is critical and common to most of the manufacturing routes of ezetimibe . Therefore, future research could focus on developing new stability-indicating high-performance liquid chromatography methods for the drug .

Biochemical Analysis

Biochemical Properties

Ezetimibe Dehydoxy Impurity, like Ezetimibe, may interact with enzymes and proteins involved in cholesterol absorption. The nature of these interactions likely involves the compound’s role in inhibiting cholesterol absorption .

Cellular Effects

It is reasonable to speculate that, like Ezetimibe, it may influence cell function by reducing cholesterol absorption . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role as a cholesterol absorption inhibitor . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Ezetimibe degrades into m-fluoroaniline analog during alkaline hydrolysis .

Dosage Effects in Animal Models

Studies on Ezetimibe have shown that it exhibits an atheroprotective effect by enhancing reverse cholesterol transport and by decreasing low-density lipoprotein cholesterol in hamsters .

Metabolic Pathways

The major metabolic pathway for Ezetimibe involves glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

Ezetimibe is known to be transported and distributed within cells and tissues through its role as a cholesterol absorption inhibitor .

Subcellular Localization

Given its role as a cholesterol absorption inhibitor, it is likely to be localized in areas of the cell involved in cholesterol absorption and metabolism .

properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h4-15,22-23,28H,1-3H2/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGSMLXOBVGHQH-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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